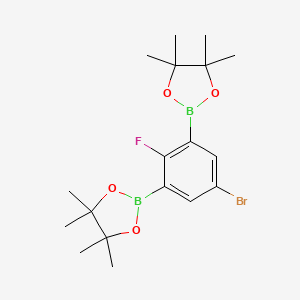

2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

This compound (CAS 942069-49-0) is a bis-boronic ester featuring a 1,3-phenylene core substituted with bromo (Br) and fluoro (F) groups at the 5- and 2-positions, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 1- and 3-positions render it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone in polymer and small-molecule synthesis . Its electron-deficient aromatic ring, due to Br and F substituents, enhances electrophilicity, making it suitable for constructing conjugated systems in materials science .

Properties

IUPAC Name |

2-[5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26B2BrFO4/c1-15(2)16(3,4)24-19(23-15)12-9-11(21)10-13(14(12)22)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIGKQZHOKNIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26B2BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675088 | |

| Record name | 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-49-0 | |

| Record name | 2,2′-(5-Bromo-2-fluoro-1,3-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes.

Biological Activity

The compound 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 942069-49-0) is a boron-containing organic molecule that has garnered attention for its potential biological applications. This article provides an overview of its chemical structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 426.92 g/mol. It features a biphenyl structure with bromine and fluorine substituents and two dioxaborolane moieties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit promising anticancer properties. The dioxaborolane group can facilitate the formation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

A notable study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of key metabolic pathways essential for cancer cell survival .

Enzyme Inhibition

Research has also highlighted the compound's potential as an enzyme inhibitor. For instance, boron-containing compounds have been shown to inhibit proteasome activity in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately result in cell death .

Study 1: Cytotoxicity Against Breast Cancer Cells

In a controlled laboratory setting, 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutic agents.

Study 2: Mechanistic Insights

A mechanistic study using flow cytometry and Western blot analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP in treated cells compared to controls. This indicates that the compound activates apoptotic pathways in breast cancer cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.92 g/mol |

| CAS Number | 942069-49-0 |

| Anticancer IC50 (MCF-7 Cells) | 15 µM |

| Mechanism of Action | Apoptosis induction |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of the aromatic core significantly influences reactivity and application. Key analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Target Compound : Dual boronate groups enable bidirectional coupling, forming cross-linked polymers or 2D frameworks. Br and F substituents enhance oxidative addition to Pd catalysts .

- Mono-Boronate Analogs (e.g., 2-(4-bromophenyl)-pinacol boronate): Limited to linear polymerization or end-capping, reducing structural complexity .

- Electron-Deficient Analogs (e.g., CF₃-substituted) : Require specialized catalysts (e.g., Pd(S-BINAP)Cl₂) due to steric and electronic hindrance .

Preparation Methods

Metal-Halogen Exchange Followed by Borylation

A common and effective method involves the use of organolithium or Grignard reagents to perform metal-halogen exchange on the aromatic ring, followed by reaction with a boron electrophile.

- Dissolve the halogenated aromatic compound (e.g., 5-bromo-2-fluoro-1,3-dibromobenzene) in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Cool the solution to low temperatures (typically -78°C to -10°C).

- Add a strong base such as n-butyllithium or isopropylmagnesium chloride dropwise to effect metal-halogen exchange, generating an aryllithium or arylmagnesium intermediate.

- Stir the mixture at low temperature for 30 minutes to 1 hour to ensure complete exchange.

- Slowly add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its isopropoxy derivative to the reaction mixture.

- Allow the reaction to warm to ambient temperature and stir for several hours (up to 8 hours) to complete borylation.

- Quench the reaction with water or ammonium chloride solution.

- Extract the product into organic solvents such as dichloromethane.

- Dry, filter, and concentrate the organic layer.

- Purify the crude product by column chromatography using silica gel and an ethyl acetate/hexane gradient.

Example yields and conditions:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Metal-halogen exchange | n-Butyllithium, -78°C, 30 min | — | Formation of aryllithium intermediate |

| Borylation | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, 8 h | 85 | High yield with careful temperature control |

| Work-up and purification | Extraction, drying, chromatography | — | Purity confirmed by NMR and melting point |

This method is supported by experimental data showing successful borylation of related aromatic bromides with yields up to 85% and high purity confirmed by NMR spectroscopy.

Grignard Reagent Approach

An alternative involves the preparation of arylmagnesium intermediates via Grignard reagents, followed by borylation.

- Dissolve the halogenated aromatic compound in THF and cool to -10°C.

- Add isopropylmagnesium chloride or bromide dropwise to form the arylmagnesium intermediate.

- After stirring at low temperature and warming to 0°C, cool again to -10°C.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise.

- Warm to room temperature and stir to complete the reaction.

- Quench with saturated ammonium chloride solution.

- Extract with dichloromethane and purify by column chromatography.

| Compound | Yield (%) | Reference Details |

|---|---|---|

| 2-(4-chloro-2,5-difluorophenyl)boronate ester | 62 | Reaction with isopropylmagnesium chloride and pinacolborane derivative |

This approach is milder than n-butyllithium lithiation and provides moderate yields with good regioselectivity.

Analytical and Purification Notes

- Purity of the product is typically confirmed by ^1H NMR and ^13C NMR spectroscopy, with characteristic signals for the tetramethyl groups of the dioxaborolane rings and aromatic protons.

- Melting points around 300-305°C have been reported for similar bis-boronate esters, indicating high purity.

- Column chromatography using silica gel with ethyl acetate/hexane mixtures is effective for purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-halogen exchange + borylation | n-Butyllithium, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78°C to RT | Up to 85 | High yield, well-established | Requires low temperature, air sensitive reagents |

| Grignard reagent + borylation | Isopropylmagnesium chloride, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -10°C to RT | ~62 | Milder conditions | Moderate yield |

| Catalytic direct borylation (literature-based) | Bis(pinacolato)diboron, Pd or Ir catalyst | Variable, typically mild | Variable | Avoids organolithium reagents | Requires catalyst optimization, potential side reactions |

Q & A

Q. Experimental Design :

- Compare coupling rates with non-halogenated analogs using kinetic studies.

- Screen ligands (e.g., SPhos vs. XPhos) to balance steric and electronic demands .

What strategies mitigate decomposition during storage or reaction?

Advanced Research Focus

Decomposition pathways include hydrolysis of boronate esters and halogen displacement. Mitigation strategies:

- Storage : Under argon at –20°C in anhydrous DMF or THF. Use molecular sieves to scavenge moisture .

- Reaction Conditions : Avoid protic solvents (e.g., H₂O, MeOH). For aqueous reactions, use phase-transfer catalysts (e.g., TBAB) to limit boronate hydrolysis .

- Stabilizers : Additives like BHT (0.1 wt%) prevent radical-mediated degradation .

How can contradictions in catalytic efficiency reported across studies be resolved?

Advanced Research Focus

Discrepancies arise from variations in catalyst systems, substrates, or analytical methods. Systematic approaches include:

Control Experiments : Replicate reactions using identical substrates and conditions from conflicting studies .

Catalyst Characterization : Use XPS or TEM to verify Pd nanoparticle size/oxidation state, which affects activity .

Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.

Example : A study reporting low yields with Pd(OAc)₂ might omit ligand purity checks. Repetition with rigorously purified ligands (e.g., via recrystallization) may resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.